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molecular formula C10H13BrO2S B8733656 2-Bromo-1-methyl-4-(propylsulfonyl)benzene

2-Bromo-1-methyl-4-(propylsulfonyl)benzene

Cat. No. B8733656
M. Wt: 277.18 g/mol
InChI Key: YQSGVOPMLVLECP-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A finely ground mixture of 1-methyl-4-(propylsulfonyl)benzene (Intermediate 36; 24.80 g; 0.13 mol) and N-bromosuccinimide (26.8 g; 0.15 mol) was treated with conc. sulfuric acid (115 ml; 2.15 mol). The reaction mixture was stirred for 16 h then treated with a further portion of N-bromosuccinimide (1.33 g; 0.01 mol). The reaction solution was stirred 1 h then carefully poured into 800 mL of crushed ice. The aqueous solution was extracted with 400 mL of AcOEt. The layers were separated and the organic phase was washed first with ca. 300 mL of brine, then twice with a 1N solution of NaOH in water and twice with brine. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound (29.3 g, 85%) as a brown oil which solidified upon standing.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][CH2:12][CH3:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[Br:14]N1C(=O)CCC1=O.S(=O)(=O)(O)O>BrN1C(=O)CCC1=O>[Br:14][C:3]1[CH:4]=[C:5]([S:8]([CH2:11][CH2:12][CH3:13])(=[O:10])=[O:9])[CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CCC
Name
Quantity
26.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
115 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.33 g
Type
catalyst
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
ice
Quantity
800 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with 400 mL of AcOEt
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed first with ca. 300 mL of brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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